molecular formula C17H27N3O2S B1405630 tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate CAS No. 1227954-48-4

tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate

Cat. No. B1405630
M. Wt: 337.5 g/mol
InChI Key: NCAMUHLKADVXEO-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate , are often used as building blocks in the synthesis of various organic compounds. They have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized using this method .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

Piperazine derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester, include a molecular weight of 229.32, a density of 1.056±0.06 g/cm3 (Predicted), a melting point of 36-41°C, a boiling point of 319.4±32.0 °C (Predicted), and a flash point of >198℃ .

Scientific Research Applications

Synthesis and Characterization

  • Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized them using various spectroscopic methods. Their structural analysis revealed different molecular shapes and crystal structures, indicating diverse potential applications in chemical research (Kulkarni et al., 2016).

Molecular Structure Analysis

  • Mamat et al. (2012) reported the molecular structure of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Their study provided detailed bond lengths and angles, crucial for understanding the compound's chemical behavior (Mamat, Flemming, & Köckerling, 2012).

Biological Activity

  • A study by Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate and explored its role as an intermediate in synthesizing biologically active benzimidazole compounds, suggesting potential pharmaceutical applications (Liu Ya-hu, 2010).
  • Sanjeevarayappa et al. (2015) synthesized a derivative compound and evaluated its antibacterial and anthelmintic activities, highlighting its potential use in developing new antimicrobial agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Anticorrosive Applications

Safety And Hazards

As with all chemicals, proper safety precautions should be taken when handling these compounds. This includes wearing appropriate protective equipment, such as laboratory gloves and safety goggles .

Future Directions

Piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They continue to be used as building blocks in the synthesis of a wide range of biologically active compounds .

properties

IUPAC Name

tert-butyl 4-[2-(2-aminophenyl)sulfanylethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)12-13-23-15-7-5-4-6-14(15)18/h4-7H,8-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAMUHLKADVXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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